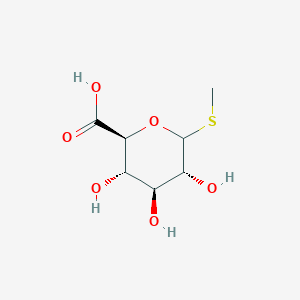
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid is a complex organic compound characterized by its multiple hydroxyl groups and a methylsulfanyl group attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the regioselective synthesis, which ensures that the functional groups are introduced at specific positions on the oxane ring. This method often involves the use of protecting groups to prevent unwanted reactions at certain sites .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
化学反応の分析
Types of Reactions
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylic acid group may produce primary alcohols.
科学的研究の応用
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The
特性
分子式 |
C7H12O6S |
|---|---|
分子量 |
224.23 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O6S/c1-14-7-4(10)2(8)3(9)5(13-7)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3-,4+,5-,7?/m0/s1 |
InChIキー |
CKAAHCBAWAIEFK-OJGRKFFBSA-N |
異性体SMILES |
CSC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
正規SMILES |
CSC1C(C(C(C(O1)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
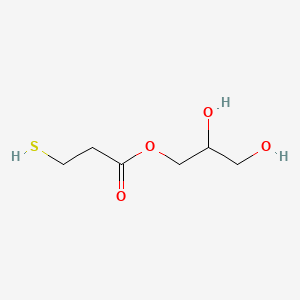
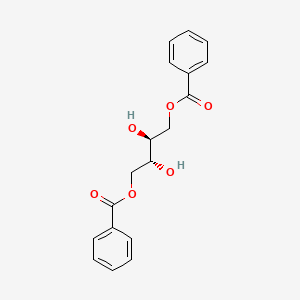
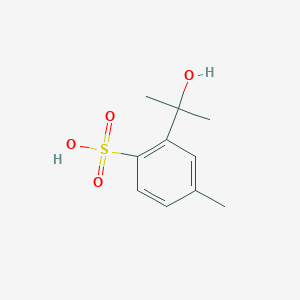

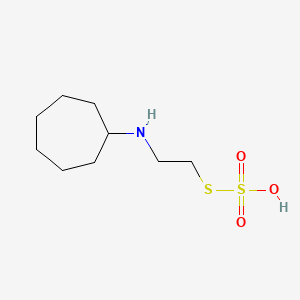



![(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)




